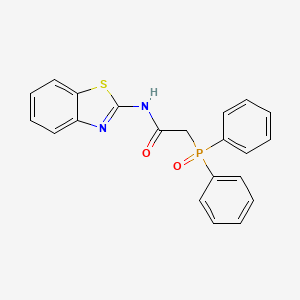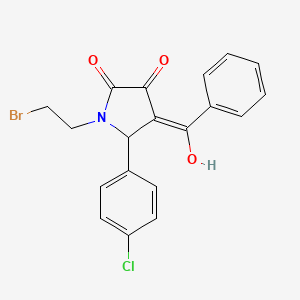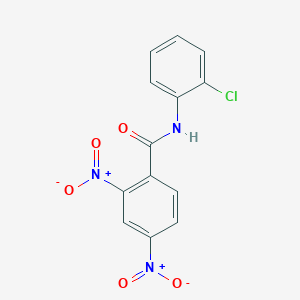
N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide: is an organic compound that features a benzothiazole ring, a diphenylphosphinoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzothiazole, diphenylphosphine oxide, and acetamide.
Reaction Steps:
Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Common solvents include dichloromethane, toluene, and ethanol. Catalysts such as palladium or copper complexes may be used.
Industrial Production Methods
In an industrial setting, the synthesis of N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide would involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The use of automated systems for monitoring reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinoyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the diphenylphosphinoyl group can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Phosphinoyl Compounds: Diphenylphosphine oxide and its derivatives.
Acetamide Derivatives: N-phenylacetamide and N-methylacetamide.
Uniqueness
N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzothiazole ring and the diphenylphosphinoyl group allows for diverse applications and interactions that are not commonly found in simpler analogs.
Properties
Molecular Formula |
C21H17N2O2PS |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H17N2O2PS/c24-20(23-21-22-18-13-7-8-14-19(18)27-21)15-26(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,24) |
InChI Key |
AVMVOVCPFVLVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-oxybis[N'-(trifluoroacetyl)benzohydrazide]](/img/structure/B11521316.png)
methanone](/img/structure/B11521329.png)
![3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11521334.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11521339.png)
![1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11521341.png)
![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11521355.png)
![2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11521358.png)
![4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide](/img/structure/B11521363.png)
![(3E)-3-[(3-chloro-4-fluorophenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11521367.png)
![3-amino-4-(2-chlorophenyl)-2-[(4-chlorophenyl)carbonyl]-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11521368.png)
![ethyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11521370.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11521376.png)


